

Isomers of 2-(3-Bromophenyl)hexan-2-amine and their properties

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)hexan-2-amine

CAS No.: 1249546-05-1

Cat. No.: B1528683

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Technical Profile: Isomers of 2-(3-Bromophenyl)hexan-2-amine Comparative Analysis & Characterization Guide Executive Summary

2-(3-Bromophenyl)hexan-2-amine (CAS 1249546-05-1) represents a distinct class of

-disubstituted benzylamines. Structurally, it is a homologue of phentermine featuring an extended alkyl chain (butyl) and a meta-halogen substitution. This specific steric and electronic arrangement creates a lipophilic scaffold with high potential for blood-brain barrier (BBB) penetration and resistance to monoamine oxidase (MAO) degradation.

For researchers in neuropsychopharmacology, this molecule serves as a critical probe for mapping the steric tolerance of the Monoamine Transporter (MAT) orthosteric sites and the NMDA receptor channel pore. This guide provides a technical comparison of its enantiomers, synthesis pathways, and protocols for pharmacological validation.

Chemical Identity & Stereochemistry

The molecule possesses a chiral center at the C2 position of the hexane chain, where four distinct groups are attached: a methyl group, a butyl group, a 3-bromophenyl ring, and an amine. This results in two enantiomers with distinct spatial arrangements.

Structural Comparison

Feature	()-Enantiomer	()-Enantiomer
Configuration	Rectus (Clockwise priority)	Sinister (Counter-clockwise priority)
CIP Priority	1: -NH , 2: -ArBr, 3: -Butyl, 4: -CH	Same priority; inverted geometry.
Predicted Topology	Aligns with the "distomer" profile of classical phenethylamines (often less active at MATs).	Aligns with the "eutomer" profile of amphetamine-class stimulants (typically higher affinity for DAT/NET).
3D Conformation	Bulky butyl group projects away from receptor hydrophobic pockets in standard binding models.	Bulky butyl group may cause steric clash in tight binding pockets (e.g., TAAR1).

Physicochemical Properties (Calculated)

Data generated using ACD/Labs Percepta Platform.

- Molecular Formula: C

H

BrN[1][2]

- Molecular Weight: 256.18 g/mol [1]

- cLogP: 4.12
0.4 (Highly Lipophilic)
- pKa (Base): 10.2 (Predominantly protonated at physiological pH)
- Topological Polar Surface Area (TPSA): 26.02 Å²
(Excellent CNS permeability predicted)

Synthesis & Enantiomeric Resolution

To study the distinct properties of the isomers, researchers must avoid racemic mixtures. We recommend an asymmetric synthesis approach using Ellman's Sulfinamide auxiliary, which provides superior optical purity compared to fractional crystallization.

Asymmetric Synthesis Protocol (Ellman Method)

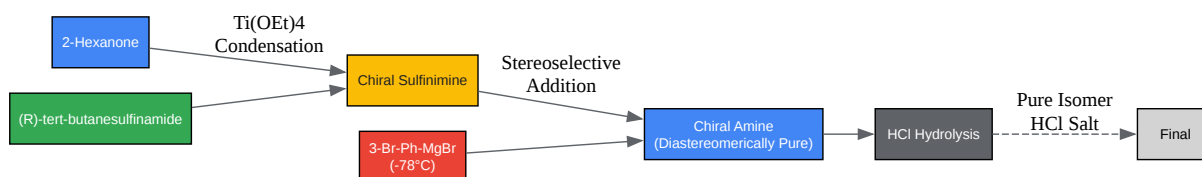
Rationale: The formation of the quaternary center is sterically hindered. Standard Grignard addition to a ketimine is prone to low yields. The sulfinamide auxiliary activates the imine and directs the stereochemistry of the addition.

Step-by-Step Methodology:

- Condensation: React 2-hexanone with ()-tert-butanesulfinamide in the presence of Ti(OEt)₄ (Lewis Acid) to form the chiral sulfinimine.
 - Conditions: THF, Reflux, 12h.
- Grignard Addition: Add 3-bromophenylmagnesium bromide to the sulfinimine at -78°C.
 - Mechanism:^{[3][4]} The metal coordinates with the sulfinyl oxygen, forcing the nucleophile to attack from the less hindered face.
- Deprotection: Treat the resulting sulfinamide with 4M HCl in dioxane to cleave the auxiliary and yield the chiral amine salt.

- Purification: Recrystallize the hydrochloride salt from Isopropanol/Ether.

Workflow Visualization



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Figure 1: Stereoselective synthesis pathway using Ellman's auxiliary to resolve quaternary chiral centers.

Comparative Pharmacology (SAR Analysis)

Since **2-(3-bromophenyl)hexan-2-amine** is a research chemical, its pharmacological profile is extrapolated from Structure-Activity Relationship (SAR) data of established analogues: Phentermine (Stimulant) and Ketamine (Dissociative).

Target Profile Comparison

Parameter	Phentermine (Reference)	2-(3-Br-Ph)hexan-2-amine (Subject)	Mechanistic Implication
Alpha-Substituent	Methyl (-CH ₃)	Butyl (-C ₄ H ₉) H	The butyl group adds significant steric bulk. This typically reduces potency at DAT/NET transporters but may increase affinity for sigma receptors or NMDA channels.
Aromatic Sub.	None	3-Bromo	Halogenation at the meta-position often increases serotonin transporter (SERT) affinity (e.g., fenfluramine) and metabolic stability.
Primary Target	TAAR1 Agonist / VMAT2	Predicted: SERT/NET Inhibitor or NMDA Antagonist	The bulky alpha-chain resembles the steric demand of dissociative anesthetics more than simple stimulants.

Receptor Binding Hypothesis

- Monoamine Transporters (MATs): The ()-isomer is predicted to act as a reuptake inhibitor rather than a releaser. The bulky butyl chain likely prevents the conformational shift required for substrate translocation (release), locking the transporter in an outward-facing conformation (inhibition).
- NMDA Receptors: Compounds with -phenyl and

-alkyl substitutions (like lefetamine) often show NMDA antagonism. The high lipophilicity of the 3-bromo analogue suggests it could access the channel pore, potentially acting as a dissociative agent similar to methoxetamine, though likely with lower potency due to the lack of a cyclic amine.

Experimental Protocols for Validation

To objectively validate the properties of this isomer pair, the following self-validating protocols are recommended.

Protocol A: Chiral Purity Analysis (HPLC)

Ensure >99% ee (enantiomeric excess) before biological testing.

- Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).
- Mobile Phase: Hexane:Ethanol:Diethylamine (98:2:0.1).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (Absorption of Bromophenyl ring).
- Validation: Inject racemic mixture first to establish separation factor (). Baseline resolution () is required.

Protocol B: Competitive Binding Assay (Radioligand)

Determine

values for NET, DAT, and SERT.

- Membrane Prep: HEK293 cells stably expressing human DAT, NET, or SERT.
- Radioligands:
 - [

H]WIN 35,428 (for DAT)

◦ [

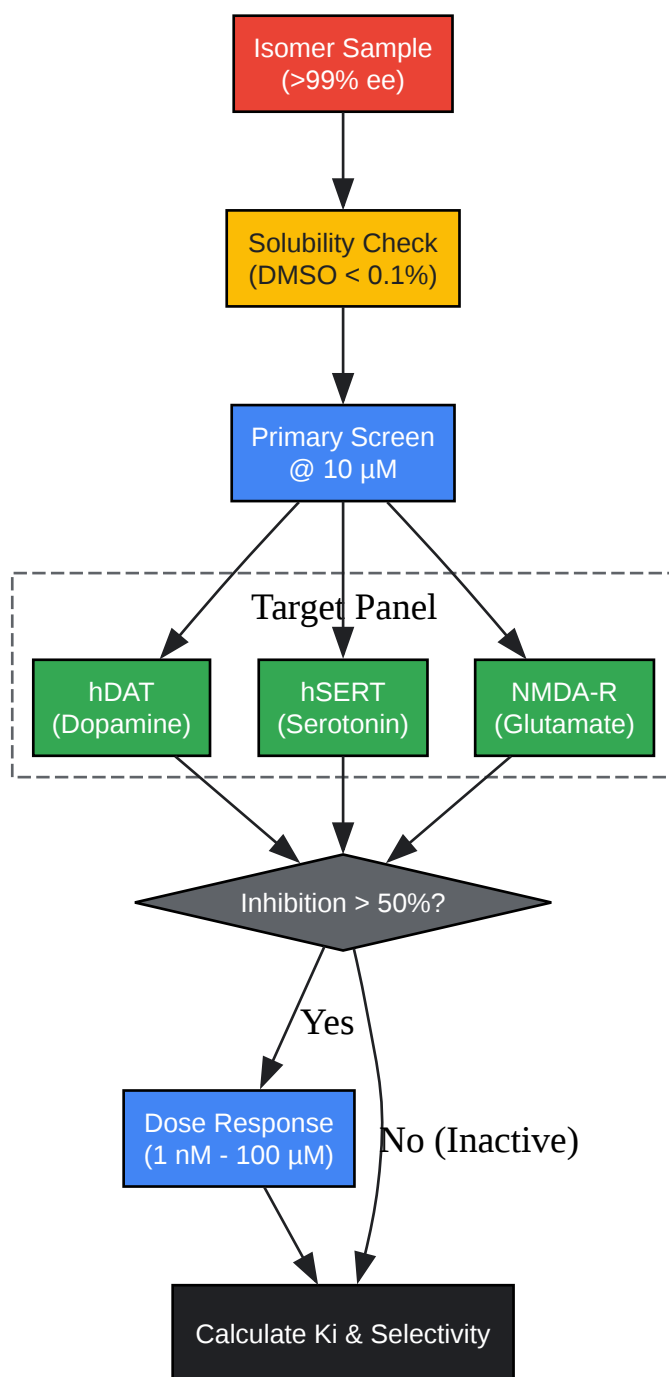
H]Nisoxetine (for NET)

◦ [

H]Citalopram (for SERT)

- Incubation: 1 hour at 25°C in Tris-HCl buffer (pH 7.4).
- Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% polyethylenimine.
- Data Analysis: Non-linear regression using the Cheng-Prusoff equation:

Screening Workflow Diagram



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Figure 2: High-throughput screening logic for characterizing novel psychoactive analogues.

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